molecular formula C20H24BFO4 B13930994 2-(4-(Benzyloxy)-3-fluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(4-(Benzyloxy)-3-fluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B13930994
M. Wt: 358.2 g/mol
InChI Key: ZRTWEOXVNQTBFG-UHFFFAOYSA-N
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Description

This compound belongs to the class of pinacol boronate esters, characterized by a 1,3,2-dioxaborolane core with a substituted phenyl ring. The phenyl group is functionalized with a benzyloxy group at the 4-position, a fluoro substituent at the 3-position, and a methoxy group at the 5-position. These substituents influence its electronic properties, solubility, and reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura reactions).

Properties

Molecular Formula

C20H24BFO4

Molecular Weight

358.2 g/mol

IUPAC Name

2-(3-fluoro-5-methoxy-4-phenylmethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C20H24BFO4/c1-19(2)20(3,4)26-21(25-19)15-11-16(22)18(17(12-15)23-5)24-13-14-9-7-6-8-10-14/h6-12H,13H2,1-5H3

InChI Key

ZRTWEOXVNQTBFG-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)F)OCC3=CC=CC=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Benzyloxy)-3-fluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-(benzyloxy)-3-fluoro-5-methoxyphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. The reaction mixture is usually heated to facilitate the formation of the boronic ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems can also help in maintaining the anhydrous environment required for the reaction.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Benzyloxy)-3-fluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.

    Reduction: The aromatic ring can undergo reduction reactions, although the boronic ester group is typically stable under mild reducing conditions.

    Substitution: The compound can participate in Suzuki-Miyaura cross-coupling reactions, where the boronic ester group reacts with aryl halides to form biaryl compounds.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or sodium perborate can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) can be employed under hydrogenation conditions.

    Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura reactions.

Major Products

    Oxidation: The major product is the corresponding boronic acid.

    Reduction: The major products depend on the specific reducing conditions but may include reduced aromatic derivatives.

    Substitution: The major products are biaryl compounds formed through cross-coupling reactions.

Scientific Research Applications

2-(4-(Benzyloxy)-3-fluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of biaryl compounds through Suzuki-Miyaura cross-coupling reactions.

    Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into boronic esters has shown potential for developing new drugs, particularly in the field of cancer treatment.

    Industry: The compound is used in the production of advanced materials and as an intermediate in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of 2-(4-(Benzyloxy)-3-fluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form stable complexes with various substrates. The boronic ester group can interact with diols and other nucleophiles, facilitating various chemical transformations. In biological systems, boronic esters can inhibit enzymes by forming reversible covalent bonds with active site residues.

Comparison with Similar Compounds

Structural Analogs with Varying Substituents

The following table summarizes key analogs and their properties:

Compound Name Substituents CAS Number Molecular Weight Key Properties/Applications References
Target Compound 4-Benzyloxy, 3-F, 5-OMe Not explicitly listed ~364.2 (estimated) Hypothesized applications in medicinal chemistry or catalysis; enhanced solubility due to benzyloxy/methoxy groups
2-(4-(Benzyloxy)-3-chloro-5-fluorophenyl)-... 4-BnO, 3-Cl, 5-F 2121515-13-5 362.63 Density: 1.20 g/cm³; used in synthetic intermediates
2-(4-(Benzyloxy)-3-fluorophenyl)-... (PN-2688) 4-BnO, 3-F 1352134-67-8 328.2 Purity: 95%; potential probe for H₂O₂ detection
2-(4-(Benzyloxy)phenyl)-... 4-BnO 754226-40-9 296.2 Used in organic electronics; commercial availability (€40/10g)
2-(3-Methoxy-4,5-dimethylphenyl)-... 3-OMe, 4,5-Me₂ 1218790-19-2 262.15 High thermal stability; used in polymer synthesis
2-(4-Butoxy-3-fluorophenyl)-... 4-OBu, 3-F N/A 292.2 Enhanced lipophilicity; applications in agrochemicals

Substituent Effects on Reactivity and Stability

  • Electron-Withdrawing vs. Donating Groups: The 3-fluoro substituent (electron-withdrawing) increases electrophilicity at the boron center, enhancing reactivity in cross-coupling reactions compared to non-fluorinated analogs . The 5-methoxy group (electron-donating) may reduce boron’s electrophilicity but improves solubility in polar solvents, as seen in related methoxy-substituted boronate esters . Benzyloxy groups (e.g., 4-BnO) provide steric bulk and stabilize the boronate ester against hydrolysis, as demonstrated in analogs like 2-(4-(benzyloxy)phenyl)-... .

Spectroscopic and Physical Properties

  • NMR Data :
    • Fluorine atoms induce distinct shifts in ¹⁹F NMR (e.g., δ −110 to −120 ppm for 3-F substituents) .
    • Benzyloxy groups produce characteristic aromatic proton signals at δ 7.2–7.4 ppm in ¹H NMR .
  • Boiling Points and Solubility :
    • Benzyloxy-substituted analogs (e.g., CAS 2121515-13-5) exhibit high boiling points (~459°C) and densities (~1.20 g/cm³), consistent with aromatic boronate esters .
    • Methoxy groups reduce crystallinity, enhancing solubility in THF or DMSO .

Biological Activity

2-(4-(Benzyloxy)-3-fluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (commonly referred to as compound 1) is a boron-containing compound that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, efficacy in various assays, and safety profiles based on available research findings.

  • Molecular Formula : C20H24BFO4
  • Molecular Weight : 358.21 g/mol
  • CAS Number : 2744257-92-7
  • Purity : Typically ≥ 95%

The biological activity of compound 1 is primarily attributed to its ability to interact with various biological targets. The presence of the dioxaborolane moiety allows for the modulation of enzyme activities and cellular processes. Specifically, it has been shown to inhibit certain enzymes involved in metabolic pathways.

In Vitro Studies

  • Enzyme Inhibition : Compound 1 has demonstrated potent inhibition against specific enzymes such as CYP3A4, with an IC50 value reported at approximately 0.34 μM. This inhibition can lead to significant drug-drug interactions (DDIs) due to its reversible and time-dependent inhibition characteristics .
  • Cell-Based Assays : In cell-based replicon assays for Hepatitis C Virus (HCV), compound 1 exhibited an effective concentration (EC50) of less than 50 nM against genotypes 1a and 1b, indicating strong antiviral properties .

Pharmacokinetics and ADME Properties

The pharmacokinetic profile reveals that compound 1 has medium to high permeability as measured by Caco-2 assays; however, it also presents challenges in solubility which may affect bioavailability . The compound's metabolic stability was assessed using human and rat liver microsomes, showing rapid metabolism which could limit its therapeutic potential.

Safety Profile

The safety data for compound 1 indicate potential toxicity:

  • Acute Toxicity : Harmful if swallowed or in contact with skin (H302, H312) .
  • Environmental Impact : Classified as highly toxic to aquatic life with long-lasting effects (H410) .

Case Study 1: Antiviral Activity

In a study focusing on HCV treatment regimens, compound 1 was evaluated alongside other non-nucleoside inhibitors. It was found to significantly enhance the sustained virologic response (SVR) rates compared to standard treatments. The study highlighted the importance of optimizing both potency and metabolic stability to improve clinical outcomes .

Case Study 2: Drug Interaction Potential

A pharmacokinetic study examined the potential for drug interactions involving CYP3A4. The findings underscored the need for caution when co-administering medications metabolized by this enzyme due to the risk of increased plasma concentrations leading to adverse effects .

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